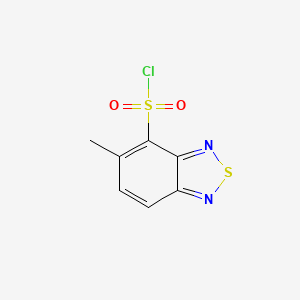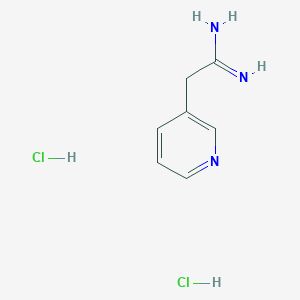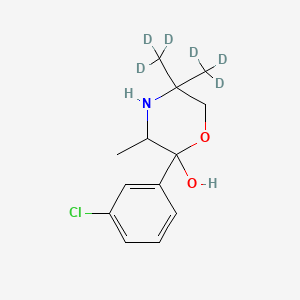
Bupropion morpholinol D6
Übersicht
Beschreibung
Bupropion morpholinol D6 is a drug metabolite of Bupropion . It is formed by the hydroxylation of Bupropion on the tert-butyl group and cyclizes to an acetal . It is a racemic preparation of the R,R-hydroxy bupropion and S,S-hydroxy bupropion isomers .
Synthesis Analysis
The synthesis of Bupropion involves green chemistry concepts such as green solvents and green metrics . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide . The final telescoped flow process afforded Bupropion hydrochloride in a 69% overall yield .Molecular Structure Analysis
Bupropion Morpholinol D6 has a molecular formula of C13H12D6ClNO2 . It is a major metabolite of the dopamine transport inhibitor and nicotinic antagonist Bupropion . It is formed by hydroxylation of Bupropion on the tert-butyl group and cyclizes to an acetal .Chemical Reactions Analysis
Bupropion exerts its effects mainly by inhibiting dopamine and norepinephrine reuptake . It also blocks several nicotinic receptors . Bupropion hydroxylation is mediated almost exclusively by CYP2B6 .Physical And Chemical Properties Analysis
Bupropion Morpholinol D6 is a solid substance with a white to light yellow color . It has a molecular weight of 261.78 .Wissenschaftliche Forschungsanwendungen
Antidepressant
Bupropion has been used as an antidepressant for over 20 years . It has a unique pharmacology, inhibiting the reuptake of noradrenaline and dopamine, potentially providing pharmacological augmentation to more common antidepressants such as selective serotonergic reuptake inhibitors (SSRIs) . It has been shown to be effective as a sole antidepressant and when coprescribed with another antidepressant .
Smoking Cessation Aid
Bupropion has proven efficacy for smoking cessation in a number of clinical trials . It helps approximately one in five smokers to stop smoking .
Weight Management
Clinically, bupropion is given as a racemate for the management of weight . It’s one of the few antidepressants that does not cause weight gain, and is often chosen for this reason.
Phenotypic Probe of CYP2B6 Activity
Bupropion has also been targeted as a phenotypic probe of CYP2B6 activity . This means it can be used in research to understand the activity of the CYP2B6 enzyme in the body.
Treatment of Bipolar Depression
Bupropion has been used in the treatment of bipolar depression . However, more research is needed in this area to fully understand its effectiveness.
Treatment in Elderly Populations
There is some evidence to suggest that bupropion may be effective in treating depression in elderly populations . However, as with bipolar depression, more research is needed.
Wirkmechanismus
Target of Action
Bupropion, also known as Bupropion Morpholinol D6, primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . By inhibiting these transporters, Bupropion prolongs the duration of action of these neurotransmitters within the neuronal synapse .
Mode of Action
Bupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs their duration of action within the neuronal synapse and enhances the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, Bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine .
Biochemical Pathways
Bupropion is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2B6 . It is hydroxylated to its primary active metabolite, hydroxybupropion . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 . The impact of its genetic variants on bupropion metabolism in vivo is still under investigation .
Pharmacokinetics
Bupropion is absorbed rapidly after oral administration . Peak plasma concentrations are generally attained within 2 hours, followed by a biphasic decline . Bupropion has a volume of distribution of approximately 20–47 L/kg, a half-life of 4–32 h, and is 84% protein bound . It is metabolized extensively in the liver by cytochrome P450 2B6, producing three major active metabolites: hydroxybupropion, erythrobupropion, and threobupropion .
Result of Action
Bupropion is used most commonly for the management of Major Depressive Disorder (MDD), Seasonal Affective Disorder (SAD), and as an aid for smoking cessation . It is effective in doubling the smoking cessation rate, achieving long-term abstinence in 19% of smokers who use it to quit . Bupropion is also unique in its action on 5-HT3AR in the dorsal root ganglion and nicotinic acetylcholine receptors in the pineal gland . These unique tissue-specific activities may explain unique therapeutic effects of Bupropion, such as pain management and smoking cessation .
Action Environment
The interpretation of postmortem Bupropion is often a challenge to the forensic toxicology community because of the instability of the parent compound . The laboratory completed a stability study over the course of 50 days to evaluate how Bupropion and threobupropion degrade in postmortem blood, liver, and liver homogenate . The samples were subjected to forensically relevant conditions by storing them at room temperature (20°C), refrigerated (4°C), and frozen (−20°C) . While the concentration of Bupropion decreased in all specimens, the rate of degradation of the room temperature samples was the most dramatic . The threobupropion metabolite appeared to be relatively stable .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bupropion morpholinol D6 | |
CAS RN |
1216893-18-3 | |
| Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Dibenzo[b,f]azepine-5-(~13~C,~15~N)carboxamide](/img/structure/B3417935.png)
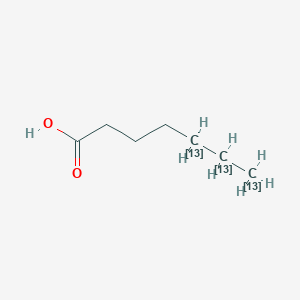
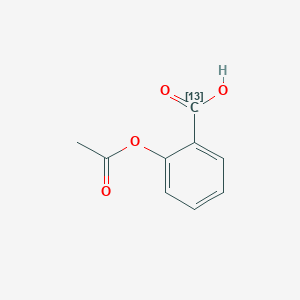

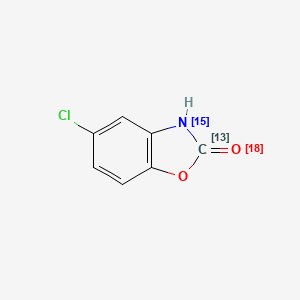
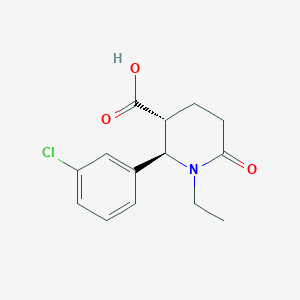

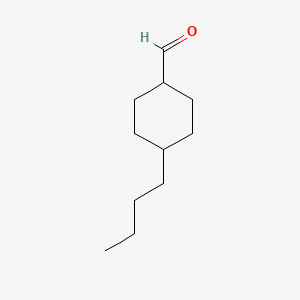
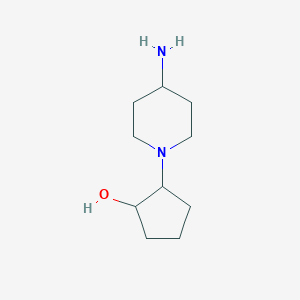
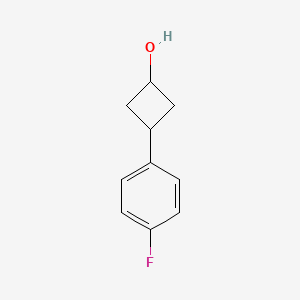
![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B3418013.png)
